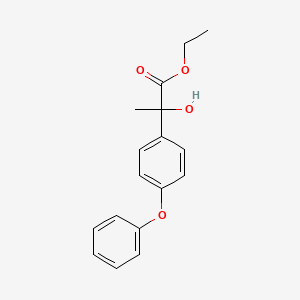
Ethyl 2-(4-phenoxyphenyl)lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-phenoxyphenyl)lactate is an organic compound with the molecular formula C17H18O4. It is a colorless to pale yellow liquid with an aromatic odor. This compound is soluble in most organic solvents such as alcohols and ketones . It is also known by other names, including ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate and benzeneacetic acid, α-hydroxy-α-methyl-4-phenoxy-, ethyl ester .
Preparation Methods
Ethyl 2-(4-phenoxyphenyl)lactate can be synthesized through the reaction of phenol with ethyl 2-bromoacetate under basic conditions . The reaction involves the nucleophilic substitution of the bromine atom by the phenoxy group, resulting in the formation of the target compound. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Chemical Reactions Analysis
Ethyl 2-(4-phenoxyphenyl)lactate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 2-(4-phenoxyphenyl)lactate has several scientific research applications:
Biology: It is employed in the extraction of secondary metabolites from plants using green solvents.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-phenoxyphenyl)lactate involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Ethyl 2-(4-phenoxyphenyl)lactate can be compared with similar compounds such as:
Ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate: This compound has a similar structure but differs in the position of the hydroxyl group.
Benzeneacetic acid, α-hydroxy-α-methyl-4-phenoxy-, ethyl ester: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields.
Properties
CAS No. |
132584-17-9 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O4/c1-3-20-16(18)17(2,19)13-9-11-15(12-10-13)21-14-7-5-4-6-8-14/h4-12,19H,3H2,1-2H3 |
InChI Key |
NFJAMPAQUJUQEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



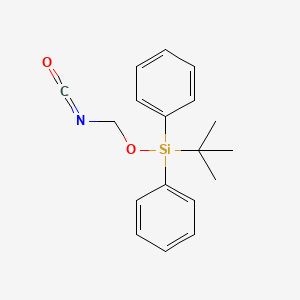
![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)
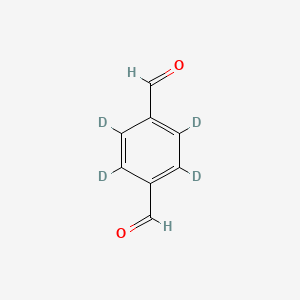
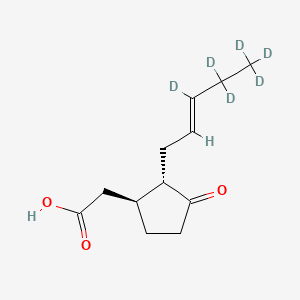

![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)

![(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B15294248.png)
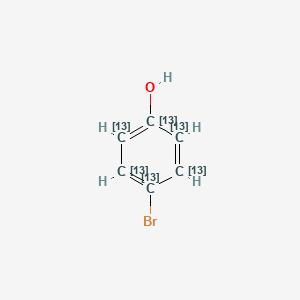
![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)
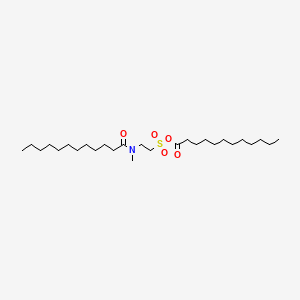
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)
![(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene](/img/structure/B15294274.png)
